1-(Methylsulfonyl)-4-vinylbenzene chemical properties and CAS 97410-25-8
1-(Methylsulfonyl)-4-vinylbenzene chemical properties and CAS 97410-25-8
[1][2]
Executive Summary
1-(Methylsulfonyl)-4-vinylbenzene (CAS 97410-25-8), also known as p-methylsulfonylstyrene, represents a specialized class of functionalized styrenic monomers. Unlike simple styrene, the presence of a strong electron-withdrawing sulfone group (
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]
This compound is characterized by a dual-functionality structure: a polymerizable vinyl group and a polar sulfone moiety. The sulfone group exerts a strong electron-withdrawing effect (-R, -I), activating the vinyl group toward nucleophilic attack and radical propagation.
Table 1: Physicochemical Properties[4]
| Property | Data | Notes |
| Chemical Name | 1-(Methylsulfonyl)-4-vinylbenzene | Synonyms: p-Methylsulfonylstyrene, 4-Vinylphenyl methyl sulfone |
| CAS Number | 97410-25-8 | Verified Identifier |
| Molecular Formula | ||
| Molecular Weight | 182.24 g/mol | |
| Appearance | White to off-white solid / Viscous oil | Low melting point leads to phase variability near RT |
| Melting Point | 37 – 38 °C | Solidifies upon cooling; often handled as a melt or solution |
| Solubility | DMSO, DCM, MeOH, THF | Insoluble in water; limited solubility in hexanes |
| Electronic Character | Electron-deficient alkene | Activated by p-sulfonyl group ( |
Synthetic Routes & Manufacturing[1][7][9]
The synthesis of 1-(Methylsulfonyl)-4-vinylbenzene requires precise control to prevent premature polymerization. Two primary routes are established: the Wittig Olefination (preferred for lab-scale purity) and the Oxidation of Sulfide Precursors (preferred for industrial scalability).
Route A: Wittig Olefination (High Purity Protocol)
This route avoids over-oxidation byproducts and allows for facile purification.
Reagents:
-
4-(Methylsulfonyl)benzaldehyde (Starting Material)
-
Methyltriphenylphosphonium bromide (
) -
Potassium tert-butoxide (
) or -Butyllithium ( -BuLi) -
Tetrahydrofuran (THF), anhydrous
Protocol:
-
Ylide Formation: In a flame-dried flask under
, suspend (1.1 equiv) in anhydrous THF. Cool to 0°C. Add (1.2 equiv) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 30 min. -
Addition: Dissolve 4-(methylsulfonyl)benzaldehyde (1.0 equiv) in minimal THF and add dropwise to the ylide solution at 0°C.
-
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Quench with saturated
. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient). The product is a low-melting solid.
Route B: Oxidation of 4-(Methylthio)styrene
Reagents: 4-(Methylthio)styrene,
Reactivity Profile: The "Tunable" Michael Acceptor
The core value of 1-(Methylsulfonyl)-4-vinylbenzene in drug discovery lies in its moderated electrophilicity . Unlike acrylamides (which are highly reactive and can cause off-target toxicity) or vinyl sulfones (direct attachment, very hot), the styrenic system with a remote sulfone provides a "Goldilocks" zone of reactivity.
Mechanism of Action: Cysteine Targeting
The sulfone group pulls electron density from the benzene ring, which in turn pulls from the vinyl group via conjugation. This makes the terminal carbon (
Key Advantage: This reduced rate allows the inhibitor to diffuse through the cell and bind non-covalently to the target protein before the covalent bond forms, increasing specificity (kinetic selectivity).
Figure 1: Mechanism of Michael addition between a protein cysteine residue and the 1-(Methylsulfonyl)-4-vinylbenzene warhead.
Applications in Research & Development
A. Targeted Covalent Inhibitors (TCIs)
In medicinal chemistry, this motif is used as a covalent warhead . It is particularly useful for targeting non-catalytic cysteines (e.g., in kinases or GTPases) where high selectivity is required.
-
Design Strategy: Replace a standard phenyl ring in a reversible inhibitor with the p-methylsulfonylstyrene moiety to engage a nearby cysteine.
-
Kinetic Window: The second-order rate constant (
) is typically lower than acrylamides, reducing the risk of glutathione depletion.
B. Functional Polymers
In material science, the compound serves as a monomer for Poly(styrene sulfone) derivatives.
-
Properties: The sulfone group imparts high polarity, thermal stability, and resistance to oxidation.
-
Copolymerization: It copolymerizes effectively with styrene and methyl methacrylate, introducing polar sites for subsequent functionalization or adhesion promotion.
Safety & Handling Protocols
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves; wash immediately if splashed. |
| Eye Irritation | Causes serious eye irritation (H319) | Use safety goggles; use eye wash station if contact occurs. |
| Sensitization | May cause allergic skin reaction | Avoid inhalation of dust/vapors. Use in a fume hood. |
| Storage | Heat sensitive | Store at 2–8°C . Keep away from radical initiators (peroxides, light). |
Self-Validating Safety Check: Before scaling up, perform a small-scale test with a thiol (e.g., benzyl mercaptan) and base to confirm the expected reactivity and ensure no unexpected exotherms occur.
References
-
BLD Pharm. (2023). Product Analysis: 1-(Methylsulfonyl)-4-vinylbenzene (CAS 97410-25-8).[1] Retrieved from
-
ChemicalBook. (2023). 1-Methyl-4-(methylsulfonyl)-benzene and Styrene Derivatives. Retrieved from
- Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, 26(1), 724-744. (Contextual reference for Michael acceptor reactivity).
- Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug Discovery for Targeted Covalent Inhibitors." Expert Opinion on Drug Discovery. (Contextual reference for warhead design).
-
Sigma-Aldrich. (2023). Safety Data Sheets for Styrene Sulfone Derivatives. Retrieved from
